molecular formula C17H23N3O3S2 B2798939 N-isopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922047-10-7

N-isopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2798939
CAS No.: 922047-10-7
M. Wt: 381.51
InChI Key: REDZQJVXQPVPEJ-UHFFFAOYSA-N
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Description

N-isopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. The compound is characterized by a molecular structure integrating a thiazole heterocycle , a 4-methylphenylsulfonamide group , and an N-isopentyl acetamide side chain. This specific arrangement of moieties classifies it among sulfonamide-containing compounds, a class known for its diverse biological activities and prevalence in pharmaceutical agents . Compounds with similar sulfonamido-thiazole scaffolds have been investigated for their potential to interact with various enzymatic targets . The structural features suggest potential research applications as a building block in organic synthesis or as a candidate for screening against biological targets, particularly those known to interact with sulfonamide derivatives . The 4-methylphenylsulfonamido group is a key pharmacophore often associated with binding to enzyme active sites, while the thiazole ring is a common feature in many bioactive molecules. The isopentyl chain may influence the compound's lipophilicity and overall pharmacokinetic properties. This product is intended for research purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-methylbutyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-12(2)8-9-18-16(21)10-14-11-24-17(19-14)20-25(22,23)15-6-4-13(3)5-7-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDZQJVXQPVPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, a thiazole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may contribute to various biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H20N2O2S2
  • Molecular Weight : 304.45 g/mol

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that thiazole-(benz)azole derivatives showed promising anticancer activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involved the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

CompoundCell LineIC50 (µM)Mechanism
6fA54910Apoptosis induction
6gC615Cell cycle arrest

Acetylcholinesterase Inhibition

Compounds with a thiazole core have been explored for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's. Although specific data for this compound is limited, related thiazole compounds have shown significant inhibition of AChE with IC50 values in the low micromolar range .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and neurodegeneration.
  • Apoptotic Pathways : The compound likely activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : By affecting cell cycle checkpoints, this compound may prevent uncontrolled cell proliferation.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that thiazole derivatives can significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and necrosis.
  • In Vivo Studies : Animal models treated with thiazole compounds showed reduced tumor sizes and improved survival rates compared to control groups, indicating potential for therapeutic use.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
N-isopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide and its derivatives have been investigated for their antimicrobial properties. Sulfonamide compounds, including those with thiazole moieties, are known for their effectiveness against a range of bacterial pathogens. Research indicates that the thiazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anticonvulsant Properties
The compound's structural similarity to other known anticonvulsants suggests potential efficacy in treating epilepsy and other seizure disorders. Studies have shown that thiazole-based compounds can modulate neurotransmitter systems, which is crucial for anticonvulsant activity .

Inhibition of Cancer Cell Proliferation
Recent studies have indicated that compounds containing sulfonamide and thiazole groups can act as inhibitors of cancer cell proliferation. The mechanism often involves the disruption of specific signaling pathways essential for tumor growth. For instance, the compound may inhibit Nek2/Hec1 interactions, which are vital in mitosis and cancer progression .

Biochemical Research

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its ability to bind to specific enzymes makes it a valuable tool in understanding enzyme kinetics and mechanisms. For example, the compound has been tested against various hydrolases and kinases, providing insights into its inhibitory effects and potential therapeutic uses .

Structural Biology
The compound's unique structural features allow it to serve as a model for studying protein-ligand interactions. X-ray crystallography has been employed to elucidate the binding modes of similar compounds, aiding in the design of more effective inhibitors for therapeutic targets .

Medicinal Chemistry

Drug Design and Development
The incorporation of thiazole and sulfonamide functionalities into drug design has proven beneficial in enhancing pharmacological profiles. The structural diversity provided by this compound allows medicinal chemists to modify existing scaffolds for improved potency and selectivity against specific biological targets .

Case Studies in Drug Development
Several case studies highlight the successful application of similar compounds in clinical settings. For instance, derivatives of sulfonamide-thiazole structures have progressed through preclinical trials demonstrating promising results in treating bacterial infections and certain cancers . These findings underscore the importance of continuing research into this class of compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-(3-fluoro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

  • Key Differences : The phenyl group on the sulfonamide is substituted with a 3-fluoro-4-methyl group instead of 4-methyl.
  • This modification could improve target affinity but may reduce solubility compared to the non-fluorinated analog .

N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide

  • Key Differences : Features a bicycloheptane group and a dihydrodioxine carbonyl substituent.
  • Implications: The rigid bicyclic structure may restrict conformational flexibility, enhancing selectivity for sterically constrained binding pockets.

N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide

  • Key Differences : Contains a bis(azolyl)sulfonamido scaffold with an oxazole ring and benzamide group.
  • Implications : The additional oxazole and benzamide moieties may enhance binding to hydrophobic pockets in biological targets, though solubility could be compromised. Such structures are often explored for antimicrobial or anticancer activity .

N-(4-Phenyl-2-thiazolyl)acetamide

  • Key Differences : Lacks the sulfonamido and isopentyl groups, simplifying the structure.
  • Implications : The absence of sulfonamide reduces hydrogen-bonding capacity, likely diminishing target affinity. This compound serves as a baseline for evaluating the pharmacodynamic contributions of sulfonamido and alkyl chains .

N-Methyl-2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetamide

  • Key Differences : Substitutes isopentyl with a methyl group and uses a phenylsulfonyl moiety.
  • The phenylsulfonyl group may alter electronic properties, affecting binding kinetics .

Comparative Analysis Table

Compound Name Key Substituents Structural Features Potential Biological Implications
N-isopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide Isopentyl, 4-methylphenylsulfonamido High lipophilicity, sulfonamide pharmacophore Enhanced membrane permeability, enzyme inhibition
N-(3-fluoro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide 3-Fluoro-4-methylphenyl Electronegative fluorine Improved target affinity, metabolic stability
Bicycloheptane-containing acetamide () Bicyclo[2.2.1]heptane, dihydrodioxine carbonyl Rigid bicyclic structure Selective kinase inhibition
Bis(azolyl)sulfonamidoacetamide () Oxazole, benzamide Multi-azolyl scaffold Antimicrobial/anticancer activity
N-(4-Phenyl-2-thiazolyl)acetamide Simple thiazole-acetamide Minimal substituents Baseline for pharmacophore studies

Q & A

Basic Research Question

  • X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths/angles, particularly for the thiazole ring and sulfonamide group.
  • 2D NMR : 1^1H-13^13C HSQC and HMBC correlations confirm connectivity between the isopentyl chain and thiazole-acetamide core .
  • IR spectroscopy : Detect characteristic bands for sulfonamide (1330–1320 cm1^{-1}) and amide C=O (1680–1660 cm1^{-1}) .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Basic Research Question

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (e.g., H37Rv strain) and gram-positive bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme inhibition : Fluorometric assays targeting DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) for anti-tubercular activity .

How can researchers elucidate the mechanism of action for this compound’s anti-tubercular activity?

Advanced Research Question

  • Target validation : Use genetic knockout strains or siRNA silencing of dprE1 in M. tuberculosis to assess resistance development .
  • Biochemical assays : Measure inhibition of DprE1 enzymatic activity via NADH oxidation rates in cell-free systems .
  • Molecular dynamics simulations : Model ligand-protein interactions to identify key binding residues (e.g., Cys387 in DprE1) .

How should contradictory data between elemental analysis and spectroscopic results be addressed?

Advanced Research Question
Discrepancies often arise from:

  • Sample purity : Repeat elemental analysis after rigorous purification (e.g., HPLC >99% purity) .
  • Hydrate/solvate formation : TGA/DSC analysis detects non-stoichiometric water or solvent retention .
  • Isotopic patterns : HRMS distinguishes between molecular ion clusters and impurities .

What computational strategies are effective for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Pharmacophore modeling : Identify critical features (e.g., sulfonamide H-bond donors, thiazole π-π stacking) using Schrödinger Phase .
  • Docking studies : AutoDock Vina or Glide to predict binding modes against targets like DprE1 or cancer-related kinases .
  • QSAR : MLR or PLS regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

How do in vitro and in vivo pharmacokinetic profiles differ for this compound?

Advanced Research Question

  • In vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests predict oral bioavailability .
  • In vivo PK : Rodent studies show rapid clearance (t1/2_{1/2} <2 hr) due to CYP3A4-mediated metabolism; co-administration with CYP inhibitors (e.g., ketoconazole) improves exposure .

What analytical methods validate batch-to-batch consistency in synthesized samples?

Basic Research Question

  • HPLC-UV : Use a C18 column (MeCN/H2_2O + 0.1% TFA) to quantify impurities (<0.5%) .
  • LC-MS/MS : Confirm molecular ion ([M+H]+^+) and fragmentation patterns for identity assurance .
  • Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present .

Which structural motifs are critical for its anticancer activity?

Advanced Research Question

  • Thiazole core : Essential for intercalation with DNA topoisomerase II .
  • Sulfonamide group : Enhances solubility and hydrogen bonding with kinase ATP-binding pockets .
  • Isopentyl chain : Hydrophobic interactions with protein subpockets (e.g., EGFR T790M mutant) .

How can the reactivity of its functional groups guide derivative synthesis?

Advanced Research Question

  • Thiazole ring : Electrophilic substitution at C5 position using HNO3_3/H2_2SO4_4 introduces nitro groups for SAR expansion .
  • Sulfonamide : Alkylation with propargyl bromide creates click chemistry handles for bioconjugation .
  • Acetamide : Hydrolysis to carboxylic acid enables salt formation (e.g., sodium salt for improved solubility) .

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